Galbacin

Übersicht

Beschreibung

Galbacin is a natural compound that has recently gained attention in the scientific community due to its potential applications in medical research. It is a member of the family of compounds known as gallotannins, which are found in a variety of plants, including oak trees, tea leaves, and grapes. Galbacin has been shown to have a number of interesting properties that make it a promising candidate for use in a variety of scientific applications.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Agents

- Application : Gallium (III), a component of Galbacin, is a multi-target antibacterial agent with excellent antibacterial activity, especially against multidrug-resistant pathogens . It’s being explored as a new antibacterial strategy .

- Methods : The limitations of gallium ions as antimicrobials, including low bioavailability and explosive release, are being addressed with the development of nanomaterials and clathrates, manufacturing technology progress, and the emergence of synergistic antibacterial strategies .

- Results : The antibacterial activities of gallium have greatly improved, and the scope of application in medical systems has expanded .

2. Organic Chemistry

- Application : Galbacin is a type of lignan, a class of compounds that have been discovered in a number of pharmacologically important and structurally complex natural products . Lignans have a broad spectrum of medicinal effects, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antiviral activities .

- Methods : In a study, an early-stage modified Kowalski one-carbon homologation reaction was utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .

- Results : The study detailed the divergent syntheses of (-)-chicanine, (+)-fragransin A2, (+)-galbelgin, (+)-talaumidin, and (+)-Galbacin . These syntheses are among the shortest and highest-yielding syntheses reported to date .

3. Cancer Therapy

- Application : Galbacin is a type of lignan, a class of compounds that have been discovered in a number of pharmacologically important and structurally complex natural products . Lignans have significant biological roles in plants, including protection against herbivores and microbes . These units and their synthetic derivatives are becoming increasingly popular owing to their use in cancer therapy .

- Methods : In a study, an early-stage modified Kowalski one-carbon homologation reaction was utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .

- Results : The study detailed the divergent syntheses of (-)-chicanine, (+)-fragransin A2, (+)-galbelgin, (+)-talaumidin, and (+)-Galbacin . These syntheses are among the shortest and highest-yielding syntheses reported to date .

4. Antiviral Activities

- Application : Lignans, including Galbacin, have a broad spectrum of medicinal effects, including antiviral activities . These compounds are becoming increasingly popular due to their potential use in the treatment of viral infections .

- Methods : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results : The results or outcomes obtained from this application are not detailed in the source .

5. Neuroprotective Effects

- Application : Lignans, including Galbacin, have a broad spectrum of medicinal effects, including neuroprotective activities . These compounds are becoming increasingly popular due to their potential use in the treatment of neurological disorders .

- Methods : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results : The results or outcomes obtained from this application are not detailed in the source .

6. Anti-Inflammatory Effects

- Application : Lignans, including Galbacin, have a broad spectrum of medicinal effects, including anti-inflammatory activities . These compounds are becoming increasingly popular due to their potential use in the treatment of inflammatory conditions .

- Methods : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results : The results or outcomes obtained from this application are not detailed in the source .

Eigenschaften

IUPAC Name |

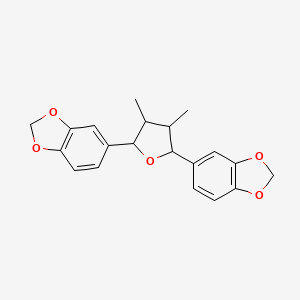

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUXQRHAJWXPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galbacin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

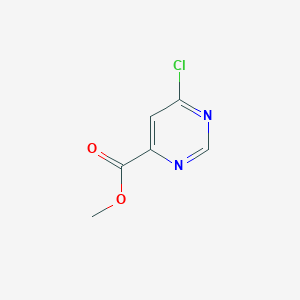

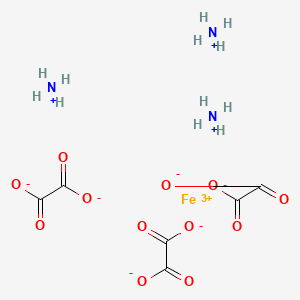

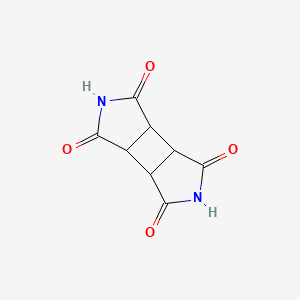

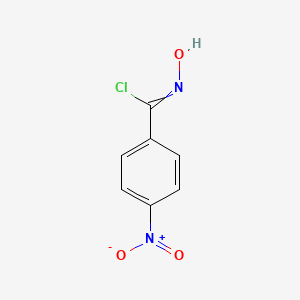

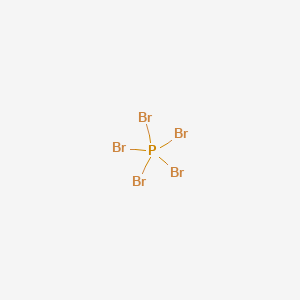

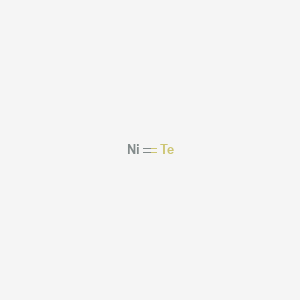

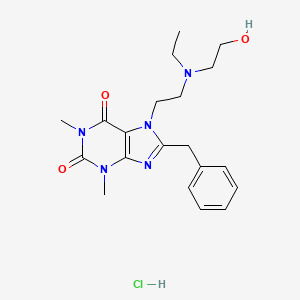

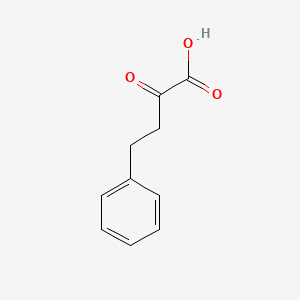

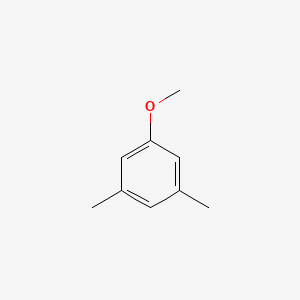

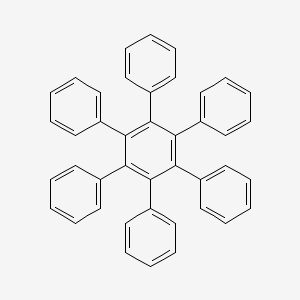

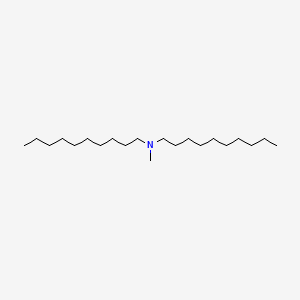

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1630454.png)